3,5-Dimethoxybenzaldehyde

Catalog No.
S749997
CAS No.
7311-34-4
M.F
C9H10O3
M. Wt
166.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dimethoxybenzaldehyde

CAS Number

7311-34-4

Product Name

3,5-Dimethoxybenzaldehyde

IUPAC Name

3,5-dimethoxybenzaldehyde

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

InChI

InChI=1S/C9H10O3/c1-11-8-3-7(6-10)4-9(5-8)12-2/h3-6H,1-2H3

InChI Key

VFZRZRDOXPRTSC-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C=O)OC

Synonyms

NSC 62667

Canonical SMILES

COC1=CC(=CC(=C1)C=O)OC

Synthesis and Characterization:

3,5-Dimethoxybenzaldehyde can be synthesized through various methods, including the formylation of 3,5-dimethoxybenzene using various formylating agents like Vilsmeier-Haaf reaction or Duff reaction []. Its characterization is typically performed using spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity [].

Precursor for Bioactive Compounds:

,5-Dimethoxybenzaldehyde serves as a valuable precursor for the synthesis of various bioactive compounds due to the presence of the reactive aldehyde functional group and the electron-donating methoxy groups. These compounds exhibit diverse biological activities, including:

  • Antioxidant properties: Studies suggest that compounds derived from 3,5-dimethoxybenzaldehyde possess free radical scavenging and metal chelating activities, potentially contributing to their antioxidant effects [].
  • Antimicrobial activity: Certain derivatives of 3,5-dimethoxybenzaldehyde have shown promising antibacterial and antifungal activities, making them potential candidates for further development as antimicrobial agents [].
  • Anti-inflammatory activity: Some studies have reported the anti-inflammatory properties of compounds derived from 3,5-dimethoxybenzaldehyde, suggesting their potential application in treating inflammatory diseases.

Research in Medicinal Chemistry:

The structural features of 3,5-dimethoxybenzaldehyde make it an attractive scaffold in medicinal chemistry for drug discovery and development. Researchers are exploring the potential of this molecule to design and synthesize novel compounds with therapeutic properties for various diseases [].

3,5-Dimethoxybenzaldehyde is an aromatic aldehyde with the chemical formula C9_9H10_{10}O3_3 and a molecular weight of 166.1739 g/mol. It features two methoxy groups located at the 3 and 5 positions of a benzaldehyde ring, contributing to its unique chemical properties. This compound is often utilized as a building block in organic synthesis due to its reactivity and ability to participate in various

  • Nucleophilic Addition: The aldehyde group can react with nucleophiles, forming alcohols or amines.
  • Condensation Reactions: It can participate in condensation reactions, such as the formation of Schiff bases when reacted with primary amines.
  • Polymerization: It has been shown to polymerize with pyrrole, forming conductive polymers .

The compound's reactivity is largely attributed to the electron-donating effects of the methoxy groups, which enhance the electrophilic character of the carbonyl carbon.

Research indicates that 3,5-dimethoxybenzaldehyde exhibits notable biological activities. It has been studied for its potential antioxidant properties and its role in various biological pathways. Some studies suggest it may have neuroprotective effects and could influence cellular signaling pathways related to inflammation and apoptosis .

Several methods exist for synthesizing 3,5-dimethoxybenzaldehyde:

  • Methoxylation of Benzaldehyde: Starting from benzaldehyde, methoxy groups can be introduced using methylating agents like dimethyl sulfate or methyl iodide in the presence of a base.
  • Vilsmeier-Haack Reaction: This method involves treating a compound with phosphorus oxychloride and dimethylformamide, allowing for the introduction of the aldehyde functional group.
  • Refluxing with Sodium Ethanethiolate: A more complex synthesis involves refluxing sodium ethanethiolate in anhydrous dimethylformamide with 3,5-dimethoxybenzaldehyde under controlled conditions .

3,5-Dimethoxybenzaldehyde is widely used in various applications:

  • Organic Synthesis: It serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Material Science: The compound is utilized in developing conductive polymers and other advanced materials.
  • Flavoring and Fragrance Industry: Due to its aromatic properties, it can be found in certain flavoring agents and fragrances .

Interaction studies involving 3,5-dimethoxybenzaldehyde have focused on its reactivity with biological molecules. For example, it has been shown to interact with proteins and nucleic acids, potentially affecting their structural integrity and function. These interactions are crucial for understanding its biological effects and therapeutic potential .

Several compounds share structural similarities with 3,5-dimethoxybenzaldehyde. Here are some notable examples:

Compound NameChemical FormulaKey Features
SyringaldehydeC9_9H10_{10}O4_4Contains a hydroxyl group; used in flavoring
VanillinC8_8H8_8O3_3A well-known flavor compound; has similar aromatic structure
4-MethoxybenzaldehydeC8_8H8_8OSimilar aromatic aldehyde; lacks additional methoxy group

Uniqueness of 3,5-Dimethoxybenzaldehyde

The uniqueness of 3,5-dimethoxybenzaldehyde lies in its specific arrangement of methoxy groups which enhances its reactivity compared to other similar compounds. This configuration allows it to participate in distinct

XLogP3

1.3

Melting Point

46.3 °C

UNII

P82W3UJ5DT

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7311-34-4

Wikipedia

3,5-dimethoxybenzaldehyde

Dates

Modify: 2023-08-15

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